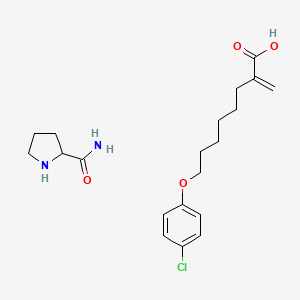
2-Fluoro-3-hydrazinylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-fluoro-3-hidrazinilbenzoico es un compuesto orgánico con la fórmula molecular C7H7FN2O2 y un peso molecular de 170,14 g/mol Se caracteriza por la presencia de un átomo de flúor en la segunda posición y un grupo hidrazinilo en la tercera posición del anillo del ácido benzoico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-fluoro-3-hidrazinilbenzoico se puede lograr a través de varios métodos. Un enfoque común implica la fluoración nucleofílica de 1-arilbenziodoxolonas utilizando sales de fluoruro en disolventes apróticos polares . Este método es ventajoso debido a su naturaleza libre de metales de transición y su alto rendimiento.
Métodos de producción industrial
Los métodos de producción industrial para el ácido 2-fluoro-3-hidrazinilbenzoico no están bien documentados en la literatura. Los principios de la fluoración nucleofílica y el uso de materiales de partida fácilmente disponibles sugieren que la producción escalable es factible.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-fluoro-3-hidrazinilbenzoico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidrazinilo se puede oxidar para formar los compuestos azo o azoxi correspondientes.
Reducción: El compuesto se puede reducir para formar derivados de la hidracina.
Sustitución: El átomo de flúor se puede sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Compuestos azo y azoxi.
Reducción: Derivados de la hidracina.
Sustitución: Varios derivados del ácido benzoico sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-fluoro-3-hidrazinilbenzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del ácido 2-fluoro-3-hidrazinilbenzoico no se comprende completamente. Se cree que interactúa con varios objetivos moleculares y vías, que incluyen:
Inhibición enzimática: El grupo hidrazinilo puede formar enlaces covalentes con los sitios activos de las enzimas, lo que lleva a la inhibición.
Unión a receptores: El compuesto puede unirse a receptores específicos, modulando su actividad.
Transducción de señales: Puede interferir con las vías de señalización celular, afectando la función y el comportamiento de las células.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-fluorobenzoico: Carece del grupo hidrazinilo, lo que lo hace menos reactivo en ciertas reacciones químicas.
Ácido 3-hidrazinilbenzoico: Carece del átomo de flúor, lo que afecta sus propiedades químicas y reactividad.
Singularidad
El ácido 2-fluoro-3-hidrazinilbenzoico es único debido a la presencia tanto del átomo de flúor como del grupo hidrazinilo, que confieren reactividad química y posibles actividades biológicas distintas .
Propiedades
Fórmula molecular |
C7H7FN2O2 |
|---|---|
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
2-fluoro-3-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-6-4(7(11)12)2-1-3-5(6)10-9/h1-3,10H,9H2,(H,11,12) |
Clave InChI |
NOXZITYQRAJJEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)NN)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)
![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)
![(4aR,7aR)-rel-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B12291887.png)

![2-[[2-[2-[(4-Carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;methane](/img/structure/B12291897.png)

![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
![[6,7-diacetyloxy-2-[[6-acetyloxy-7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12291910.png)
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)

